Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester
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Overview
Description
Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester is a complex organic compound with a unique structure that includes aromatic rings, ester groups, and a furan ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-5-(2-methylfuran-3-thioamido)benzoate
- 4-[[(2-Methyl-3-furanyl)-oxomethyl]amino]benzoic acid butyl ester
Uniqueness
Benzoic acid, 2-methyl-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, ethyl ester stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
178870-15-0 |
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Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 2-methyl-5-[(2-methylfuran-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C16H17NO3S/c1-4-19-16(18)14-9-12(6-5-10(14)2)17-15(21)13-7-8-20-11(13)3/h5-9H,4H2,1-3H3,(H,17,21) |
InChI Key |
IDTBQNQHPRHHRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)C |
Origin of Product |
United States |
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